molecular formula C12H17N B2493258 2-(2,4-Dimethylphenyl)pyrrolidine CAS No. 298690-87-6

2-(2,4-Dimethylphenyl)pyrrolidine

Cat. No.: B2493258
CAS No.: 298690-87-6
M. Wt: 175.275
InChI Key: UOPALANXPTYMFE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17N It consists of a pyrrolidine ring substituted with a 2,4-dimethylphenyl group

Scientific Research Applications

2-(2,4-Dimethylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information for 2-(2,4-Dimethylphenyl)pyrrolidine indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 2-(2,4-dimethylphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These bioactive molecules have target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives have been involved in various biological activities . For instance, a study on the biosynthetic pathway of tetramate bripiodionen bearing 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton provides some insights into the potential biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives are known to be involved in various biological activities .

Action Environment

It is known that the stereochemistry of the molecule and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(2,4-Dimethylphenyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a pyrrolidine ring.

    2-(2,4-Dimethylphenyl)pyrrole: Features a pyrrole ring instead of a pyrrolidine ring.

Uniqueness

2-(2,4-Dimethylphenyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPALANXPTYMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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